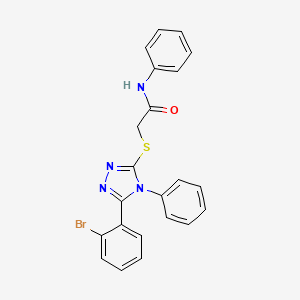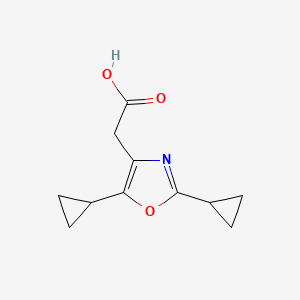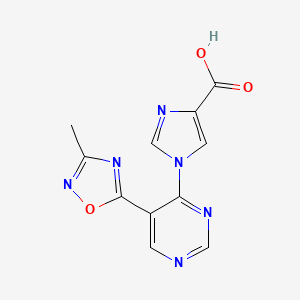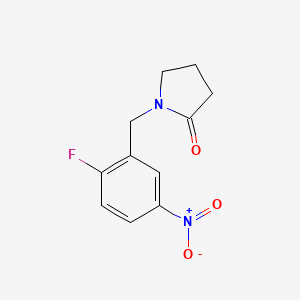
3-(tert-Butyl)isoxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)isoxazol-4-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 3-(tert-Butyl)isoxazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to obtain differentially substituted regioisomeric isoxazoles . Another method includes the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux to afford 5-substituted 3-aminoisoxazoles . Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Chemical Reactions Analysis
3-(tert-Butyl)isoxazol-4-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butyl hydroperoxide as an oxidant . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of quinazoline-3-oxides with primary amines under metal-free and mild reaction conditions employing tert-butyl hydroperoxide as the oxidant can yield a broad range of quinazolin-4(3H)-ones .
Scientific Research Applications
3-(tert-Butyl)isoxazol-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows for the development of new drugs with diverse therapeutic activities .
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)isoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to biological targets based on its chemical structure . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(tert-Butyl)isoxazol-4-amine can be compared with other similar compounds, such as 5-amino-3-(tert-butyl)isoxazole . While both compounds share the isoxazole core structure, their different substituents can lead to variations in their biological activities and therapeutic potential . Other similar compounds include various substituted isoxazoles that have been studied for their diverse biological activities .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-tert-butyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)6-5(8)4-10-9-6/h4H,8H2,1-3H3 |
InChI Key |
BKUCWMFMDOCMNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11784245.png)




![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)







![6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11784315.png)
